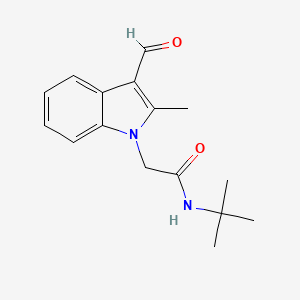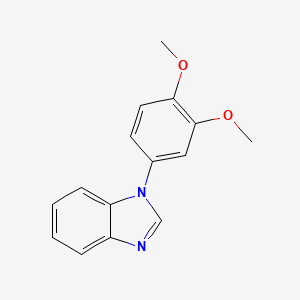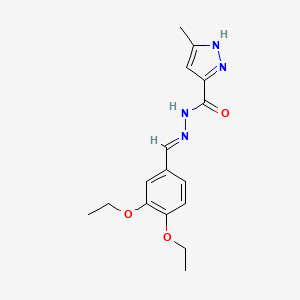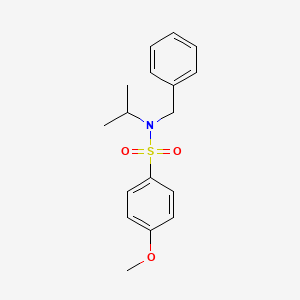
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as NBFI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBFI is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that plays a crucial role in various physiological processes, including cell division, growth, and differentiation.
科学研究应用
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and plant biology. In cancer research, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been proposed as a potential treatment for neurological disorders, including Parkinson's disease and depression. In plant biology, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to regulate the growth and development of plants by modulating the levels of IAA, the natural plant hormone.
作用机制
The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the research application. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
实验室实验的优点和局限性
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
未来方向
There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including:
1. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a treatment for neurological disorders, such as Parkinson's disease and depression.
2. Studying the molecular mechanism of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide-induced apoptosis and cell cycle arrest in cancer cells.
3. Exploring the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a plant growth regulator to increase crop yield and quality.
4. Developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner.
5. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a tool to study the role of IAA in plant growth and development.
Conclusion
In conclusion, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, or N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in cancer research, neuroscience, and plant biology. The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations. There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including investigating its potential use as a treatment for neurological disorders, studying its molecular mechanism of action in cancer cells, exploring its potential use as a plant growth regulator, developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner, and investigating its potential use as a tool to study the role of IAA in plant growth and development.
合成方法
The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield pure N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. The synthesis process has been optimized to obtain high yields and purity of the product, making it suitable for various research applications.
属性
IUPAC Name |
N-tert-butyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-13(10-19)12-7-5-6-8-14(12)18(11)9-15(20)17-16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXKEHNCDHRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)

![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)